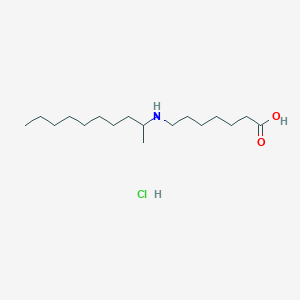
7-(Decan-2-ylamino)heptanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Decan-2-ylamino)heptanoic acid;hydrochloride is a compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyl group (-COOH) and an amino group (-NH2) attached to a heptanoic acid chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Decan-2-ylamino)heptanoic acid;hydrochloride typically involves the reaction of decan-2-ylamine with heptanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
7-(Decan-2-ylamino)heptanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
7-(Decan-2-ylamino)heptanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 7-(Decan-2-ylamino)heptanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A simpler carboxylic acid with a similar backbone.
Decanoic acid: Another carboxylic acid with a longer carbon chain.
Aminoheptanoic acid: A related compound with an amino group attached to heptanoic acid.
Uniqueness
7-(Decan-2-ylamino)heptanoic acid;hydrochloride is unique due to the presence of both a decan-2-ylamino group and a heptanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
61042-49-7 |
|---|---|
Molecular Formula |
C17H36ClNO2 |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
7-(decan-2-ylamino)heptanoic acid;hydrochloride |
InChI |
InChI=1S/C17H35NO2.ClH/c1-3-4-5-6-7-10-13-16(2)18-15-12-9-8-11-14-17(19)20;/h16,18H,3-15H2,1-2H3,(H,19,20);1H |
InChI Key |
RMZLCIUVGJPTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)NCCCCCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)



![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)



![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)




